![molecular formula C20H11Cl2F3N2O B2381094 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-41-3](/img/structure/B2381094.png)
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Description
This compound is a type of substituted pyridine . Pyridines are six-membered heterocyclic scaffolds found in various natural products, drug molecules, vitamins, and materials . They are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Scientific Research Applications
Suzuki–Miyaura Coupling Applications
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Specific Application : This compound can be employed as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and compatibility with various functional groups make it suitable for this purpose .
Hydromethylation of Alkenes
Another intriguing application involves the hydromethylation of alkenes. By pairing this compound with a Matteson–CH₂–homologation, formal anti-Markovnikov alkene hydromethylation becomes possible. This transformation has significant synthetic value .
Pharmacological Activity
Indole derivatives, including this compound, exhibit diverse biological and clinical applications. For instance, indole-3-acetic acid (a derivative of indole) acts as a plant hormone. While not directly related to our compound, it highlights the broader significance of indole-based molecules .
Antioxidant Properties
In a study, derivatives containing a similar imidazole moiety were evaluated for antioxidant activity. This compound’s structural features suggest potential antioxidant properties, although further investigation is needed .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-17-5-4-12(6-18(17)22)10-27-11-15(7-14(9-26)19(27)28)13-2-1-3-16(8-13)20(23,24)25/h1-8,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLAIMOYTZAXFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
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